CCN2 inhibitor OK2

Mechanism of Action Protein-Protein Interaction Fibrosis

OK2 is a first-in-class 7-mer cyclic peptide for specific CCN2/EGFR interaction blockade, validated in a 2023 J. Med. Chem. study. Unlike antibodies (e.g., pamrevlumab) or indirect modulators (statins), OK2 directly binds the CCN2 CT domain for precise, intracellular signaling disruption. It is a unique, non-substitutable tool for mechanistic fibrosis research. In vivo efficacy was shown in a UUO model at 50 μg/kg, suited for drug formulation studies.

Molecular Formula C42H62N14O9
Molecular Weight 907.0 g/mol
Cat. No. B12392715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCN2 inhibitor OK2
Molecular FormulaC42H62N14O9
Molecular Weight907.0 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)C(C)O)O
InChIInChI=1S/C42H62N14O9/c1-22(57)33-39(63)50-28(11-5-6-14-43)35(59)52-31(18-25-20-46-21-49-25)36(60)51-29(12-7-15-47-42(44)45)41(65)56-16-8-13-32(56)38(62)53-30(37(61)54-34(23(2)58)40(64)55-33)17-24-19-48-27-10-4-3-9-26(24)27/h3-4,9-10,19-23,28-34,48,57-58H,5-8,11-18,43H2,1-2H3,(H,46,49)(H,50,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,64)(H4,44,45,47)/t22-,23-,28+,29+,30+,31+,32+,33+,34+/m1/s1
InChIKeyDNITVPPEDHWZSB-MLYITYKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCN2 Inhibitor OK2: A Novel 7-mer Cyclic Peptide for Precision Disruption of CCN2/EGFR Interaction in Fibrosis Research


OK2 is a 7-mer cyclic peptide (cyclo-(TKHRPWT); molecular weight 907.03 g/mol) specifically designed as an inhibitor of the CCN2/EGFR protein-protein interaction. [1] It exerts its effect by binding directly to the C-terminal (CT) domain of the CCN2 (CTGF) protein, thereby preventing its interaction with the Epidermal Growth Factor Receptor (EGFR). [1] This mechanism of action was first described in a 2023 Journal of Medicinal Chemistry paper, which identified OK2 as the lead candidate from a structure-activity relationship (SAR) study focused on developing potent and stable peptide-based inhibitors for kidney fibrosis. [1]

CCN2 Inhibitor OK2 Procurement Rationale: Why Alternative CCN2 Modulators Cannot Substitute for OK2 in Mechanism-Specific Assays


The CCN2/EGFR signaling axis is a key driver of fibrosis, but the field of 'CCN2 inhibitors' encompasses a heterogeneous group of agents with fundamentally different mechanisms of action. Direct CCN2/EGFR disruption, as achieved by OK2 [1], is mechanistically distinct from indirect downregulation of CCN2 expression (e.g., via statins) [2] or extracellular sequestration of the CCN2 ligand by a monoclonal antibody (e.g., pamrevlumab/FG-3019) [3]. Substituting OK2 with an indirect inhibitor introduces confounding variables related to upstream signaling or off-target effects, compromising experimental fidelity. Similarly, substituting OK2 with a CCN2-targeting antibody introduces the variable of antibody-dependent cellular effects and distinct pharmacokinetic properties, which are not equivalent to the direct, intracellular signaling blockade of a cell-permeable peptide. For studies requiring precise modulation of the CCN2/EGFR interaction, OK2 provides a unique tool that cannot be generically replaced.

CCN2 Inhibitor OK2 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Performance Analysis vs. Comparators


Direct CCN2/EGFR Interaction Blockade: A Distinct Mechanism vs. Indirect CCN2 Downregulation

OK2 functions as a direct inhibitor of the CCN2/EGFR protein-protein interaction, binding to the CT domain of CCN2 [1]. In contrast, other reported 'CCN2 inhibitors' like simvastatin act indirectly by reducing CCN2 mRNA expression via HMG-CoA reductase inhibition [2]. This distinction is critical for assay design: OK2 provides a specific, direct blockade of the CCN2/EGFR complex, while statins' effects on CCN2 are downstream of their primary mechanism and are context-dependent.

Mechanism of Action Protein-Protein Interaction Fibrosis

Intracellular Target Engagement: OK2 Peptide vs. Extracellular Monoclonal Antibody FG-3019

As a 7-mer cyclic peptide (MW 907 Da) [1], OK2 is capable of entering cells to disrupt the intracellular CCN2/EGFR interaction and downstream STAT3 phosphorylation [1]. In contrast, the monoclonal antibody FG-3019 (pamrevlumab, MW ~145 kDa) acts extracellularly by sequestering the CCN2 ligand . This represents a fundamental difference in target engagement that can dictate experimental outcomes, particularly in models where intracellular CCN2 signaling is a key driver.

Target Engagement Cell Permeability Drug Modality Comparison

Quantified In Vitro Potency: Dose-Dependent Inhibition of STAT3 Phosphorylation in HK-2 Cells

OK2 demonstrates a clear, concentration-dependent inhibition of the CCN2/EGFR pathway in a relevant cellular model. In human kidney proximal tubular epithelial (HK-2) cells, OK2 effectively inhibited EGFR activation, subsequent STAT3 phosphorylation, and ECM protein synthesis across a concentration range of 0-100 μM over 24 hours . While an exact IC50 value is not explicitly provided in the source, the assay demonstrates a robust biological effect with a defined dynamic range.

In Vitro Pharmacology Cell-Based Assay STAT3 Pathway

In Vivo Antifibrotic Efficacy: Amelioration of Kidney Fibrosis in a UUO Mouse Model

The therapeutic potential of OK2 is validated in vivo. In a unilateral ureteral obstruction (UUO) mouse model, a standard preclinical model of progressive renal fibrosis, administration of OK2 (50 μg/kg, intraperitoneal injection, for 14 days) significantly alleviated renal fibrosis and blocked CCN2-induced EGFR/STAT3 activation [1]. This outcome provides direct evidence that OK2's mechanism of action translates to a disease-modifying effect in a complex, whole-animal system.

In Vivo Efficacy Kidney Fibrosis UUO Model

In Vivo Pharmacokinetic Profile: Rapid Absorption and Short Half-Life in Rat

The in vivo behavior of OK2 has been characterized in a rat model, providing essential data for dosing regimen design. Following a single subcutaneous dose of 1 mg/kg in male Sprague Dawley rats, OK2 exhibited a peak concentration (Cmax) of 1057.8 ng/mL and a short half-life (T1/2) of 0.9 hours, with an area under the curve (AUC0-t) of 3032.0 h•ng/mL . This profile indicates rapid absorption and systemic clearance.

Pharmacokinetics In Vivo Dosing Drug Metabolism

Optimizing CCN2 Inhibitor OK2 Use: Defined Research and Application Scenarios Supported by Empirical Evidence


Mechanistic Dissection of CCN2/EGFR Signaling in Fibrosis

Researchers investigating the specific role of the CCN2/EGFR interaction in driving fibrosis, independent of other upstream signaling events, will find OK2 a critical tool. Its direct and specific mechanism of action [1] allows for precise interrogation of this pathway in vitro, in contrast to indirect modulators like statins [2].

Preclinical Efficacy Studies in In Vivo Models of Kidney Fibrosis

The in vivo efficacy of OK2 has been demonstrated in a UUO mouse model of kidney fibrosis, showing significant amelioration of disease pathology at a dose of 50 μg/kg administered intraperitoneally for 14 days [1]. This established model provides a validated framework for researchers to investigate OK2's therapeutic potential and to study the role of the CCN2/EGFR axis in renal fibrogenesis.

In Vivo Pharmacokinetic and Dosing Regimen Studies for Peptide-Based Therapeutics

The characterized pharmacokinetic profile of OK2 in rats (Cmax=1057.8 ng/mL, T1/2=0.9 h, AUC0-t=3032.0 h•ng/mL at 1 mg/kg s.c.) [1] makes it a suitable tool for studies focused on optimizing peptide delivery, formulation, or dosing schedules. Its short half-life creates a defined exposure window, useful for evaluating controlled-release formulations or alternative routes of administration.

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